molecular formula C29H29BrN4O5 B394096 ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B394096
M. Wt: 593.5g/mol
InChI Key: KMZNMJBMSDYLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of substitutions and reductions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C29H29BrN4O5

Molecular Weight

593.5g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C29H29BrN4O5/c1-3-39-29(35)28-23-17-27(38-2)24(30)18-25(23)33(21-7-5-4-6-8-21)26(28)19-31-13-15-32(16-14-31)20-9-11-22(12-10-20)34(36)37/h4-12,17-18H,3,13-16,19H2,1-2H3

InChI Key

KMZNMJBMSDYLFW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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